molecular formula C20H20N4O4 B2635728 N'-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923680-36-8

N'-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2635728
CAS No.: 923680-36-8
M. Wt: 380.404
InChI Key: SQJFUHXLCCOJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a phthalazinone moiety, and an ethanediamide linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxyphenyl Ethylamine: This can be achieved by reacting 2-methoxyphenylacetic acid with ethylamine under acidic conditions.

    Synthesis of the Phthalazinone Intermediate: The phthalazinone moiety can be synthesized by cyclization of appropriate hydrazine derivatives with phthalic anhydride.

    Coupling Reaction: The final step involves coupling the methoxyphenyl ethylamine with the phthalazinone intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydrophthalazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2-hydroxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
  • N’-[2-(2-chlorophenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
  • N’-[2-(2-nitrophenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Uniqueness

N’-[2-(2-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-28-17-9-5-2-6-13(17)10-11-21-19(26)20(27)22-12-16-14-7-3-4-8-15(14)18(25)24-23-16/h2-9H,10-12H2,1H3,(H,21,26)(H,22,27)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJFUHXLCCOJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.